

physical properties of 1,4-Difluoro-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,4-Difluoro-2,5-dimethoxybenzene
Cat. No.:	B174104

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **1,4-Difluoro-2,5-dimethoxybenzene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Difluoro-2,5-dimethoxybenzene is a symmetrically substituted aromatic compound with significant utility in synthetic organic chemistry. Its unique electronic and structural properties, conferred by the electron-withdrawing fluorine atoms and electron-donating methoxy groups, make it a valuable precursor for the synthesis of complex molecular architectures, including substituted naphthols and anthracenols through iterative Diels-Alder reactions.^{[1][2]} An authoritative understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development settings.

This guide provides a comprehensive overview of the core physical properties of **1,4-Difluoro-2,5-dimethoxybenzene**, moving beyond simple data presentation to explain the underlying principles and experimental methodologies. The content herein is structured to provide field-proven insights for laboratory professionals, ensuring both scientific integrity and practical applicability.

Section 1: Core Chemical and Physical Identity

The fundamental identity of a chemical compound is the bedrock of its scientific application. These core properties dictate its behavior under various conditions and are the first parameters established in any synthetic or analytical workflow.

The molecular structure features a benzene ring with two fluorine atoms and two methoxy groups positioned opposite each other, creating a molecule with C₂h symmetry. This symmetry is a critical determinant of its spectroscopic properties, as will be discussed in Section 2.

Property	Value	Source(s)
CAS Number	199866-90-5	[3]
Molecular Formula	C ₈ H ₈ F ₂ O ₂	[4][5]
Molecular Weight	174.14 g/mol	
Appearance	White to off-white crystalline solid	Inferred from related compounds[6][7][8]
Melting Point	123-125 °C (lit.)	
Boiling Point	Data not readily available	N/A
InChI Key	QNQUBUBFPGHXAL-UHFFFAOYSA-N	

Note on Boiling Point: The boiling point for **1,4-Difluoro-2,5-dimethoxybenzene** is not commonly reported in standard chemical databases. This is often the case for high-melting-point solids, as they may decompose at the elevated temperatures required for boiling under atmospheric pressure. Determination would likely require vacuum distillation.

Section 2: Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a compound like **1,4-Difluoro-2,5-dimethoxybenzene**, a multi-technique approach (NMR, IR, MS) is essential for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen-fluorine framework. The molecule's symmetry simplifies its spectra significantly.

- ^1H NMR: Due to the plane of symmetry, only two distinct proton environments exist.
 - Aromatic Protons (H-3, H-6): A single signal is expected for the two chemically equivalent aromatic protons.
 - Methoxy Protons (-OCH₃): A single, sharp signal corresponding to the six equivalent protons of the two methoxy groups is anticipated.
- ^{13}C NMR: Four signals are expected, corresponding to the four unique carbon environments.
 - C-1, C-4 (Carbon attached to Fluorine)
 - C-2, C-5 (Carbon attached to Methoxy group)
 - C-3, C-6 (Carbon attached to Hydrogen)
 - Two equivalent -OCH₃ carbons
- ^{19}F NMR: A single resonance is expected as both fluorine atoms are in chemically identical environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.

- C-F Stretch: Strong absorption bands are expected in the 1250-1000 cm⁻¹ region.
- C-O-C Stretch (Aromatic Ether): Look for characteristic bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
- C=C Aromatic Stretch: Multiple bands are expected in the 1600-1450 cm⁻¹ region.^[9]
- C-H Stretch (Aromatic & Aliphatic): Signals will appear just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methoxy C-H bonds.

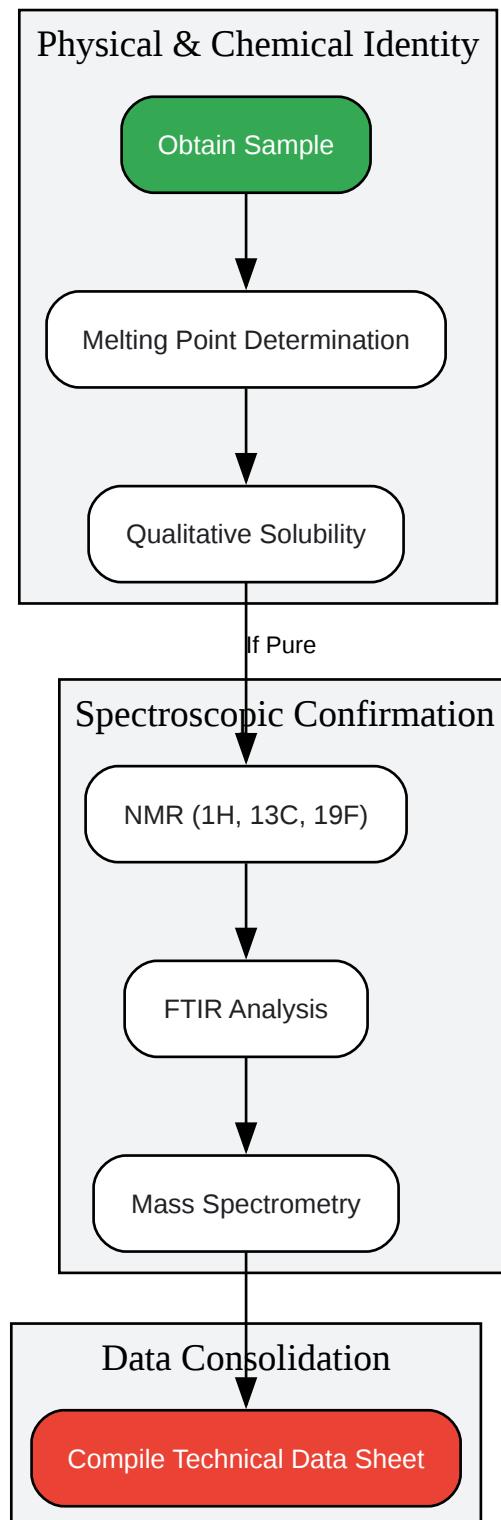
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

- Molecular Ion (M^+): The primary confirmation is the presence of the molecular ion peak at an m/z ratio corresponding to the molecular weight (174.14). High-resolution mass spectrometry (HRMS) can confirm the elemental formula, $C_8H_8F_2O_2$.
- Fragmentation: Common fragmentation patterns may include the loss of a methyl group (- CH_3) or a methoxy group (- OCH_3).

Section 3: Solubility Profile

Understanding a compound's solubility is crucial for choosing appropriate solvents for reactions, purification, and analysis. The solubility of **1,4-Difluoro-2,5-dimethoxybenzene** is governed by its molecular structure.


- Aqueous Solubility: The molecule is predominantly nonpolar due to its symmetrical aromatic core. Despite the presence of two polar ether groups, it is expected to be sparingly soluble in water, similar to its parent compound, 1,4-dimethoxybenzene.^[6]
- Organic Solubility: It is predicted to have good solubility in common nonpolar and moderately polar organic solvents such as chloroform ($CDCl_3$), acetone, ethyl acetate, and tetrahydrofuran (THF). This is consistent with the solubility behavior of related dimethoxybenzene derivatives.^[6] The choice of solvent is critical; for instance, poor solubility in carbonate electrolytes has been noted for similar structures in battery applications.^[10]

Section 4: Experimental Protocols for Property Determination

The trustworthiness of physical data hinges on robust and well-executed experimental protocols. The following section details validated methodologies for determining the key properties of **1,4-Difluoro-2,5-dimethoxybenzene**.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new or uncharacterized solid chemical sample like **1,4-Difluoro-2,5-dimethoxybenzene**.

[Click to download full resolution via product page](#)

Caption: A standard workflow for the physical and spectroscopic characterization of a solid chemical.

Protocol 1: Melting Point Determination (Capillary Method)

Causality: The melting point is a definitive indicator of purity. A sharp melting range (typically $< 2^{\circ}\text{C}$) suggests a pure compound, while a broad or depressed range indicates the presence of impurities.

- Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass using a spatula. This ensures uniform packing and heat transfer.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The ideal sample height is 2-3 mm.
- Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
- Rapid Heating: Quickly raise the temperature to about 15-20 $^{\circ}\text{C}$ below the expected melting point (123 $^{\circ}\text{C}$). This saves time without sacrificing accuracy at the critical phase transition.
- Slow Heating: Decrease the heating rate to 1-2 $^{\circ}\text{C}$ per minute. Slow, controlled heating is crucial for accurately observing the onset and completion of melting.
- Observation: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last crystal melts (T_2). The melting range is T_1-T_2 .

Protocol 2: NMR Sample Preparation and Analysis

Causality: Proper sample preparation is essential for acquiring high-resolution NMR spectra free from solvent interference and contaminants.

- Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as deuteriochloroform (CDCl_3). A deuterated solvent is used to avoid a large interfering solvent signal in the ^1H NMR spectrum.
- Sample Weighing: Accurately weigh approximately 5-10 mg of **1,4-Difluoro-2,5-dimethoxybenzene** and transfer it to a clean, dry NMR tube.
- Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of the deuterated solvent containing a reference standard (typically 0.03% Tetramethylsilane, TMS). TMS provides a reference signal at 0 ppm.
- Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required for high-quality spectra.
- Analysis: Insert the tube into the NMR spectrometer and acquire ^1H , ^{13}C , and ^{19}F spectra according to standard instrument protocols.

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent. The following guidelines are synthesized from safety data sheets (SDS).[\[3\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Hazard Identification:
 - Causes skin irritation.[\[3\]](#)[\[11\]](#)
 - Causes serious eye irritation.[\[3\]](#)[\[11\]](#)
 - May cause respiratory irritation.[\[3\]](#)[\[11\]](#)
- Recommended Personal Protective Equipment (PPE):
 - Hand Protection: Wear appropriate chemical-resistant gloves.[\[3\]](#)
 - Eye Protection: Use chemical safety goggles or a face shield.[\[3\]](#)
 - Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[\[3\]](#)

- Handling and Storage:
 - Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3][12]
 - Avoid contact with skin and eyes.[12]
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
 - Keep away from incompatible materials such as strong oxidizing agents.[3][12]
- First Aid Measures:
 - Inhalation: Remove the person to fresh air. Seek medical attention if breathing difficulties occur.[3]
 - Skin Contact: Wash the affected area immediately with plenty of soap and water.[3]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][11]

Conclusion

1,4-Difluoro-2,5-dimethoxybenzene is a crystalline solid with a well-defined melting point and predictable spectroscopic characteristics derived from its symmetrical structure. Its solubility profile makes it amenable to use in a variety of common organic solvents. A thorough understanding of these physical properties, coupled with strict adherence to safety protocols, is essential for leveraging this versatile reagent in research and drug development. The experimental methodologies outlined in this guide provide a framework for the reliable and reproducible characterization of this and other related chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Difluoro-2,5-dimethoxybenzene as a precursor for iterative double benzyne-furan Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 1,4-Difluoro-2,5-dimethoxybenzene | C8H8F2O2 | CID 2774087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1,4-difluoro-2,5-dimethoxybenzene (C8H8F2O2) [pubchemlite.lcsb.uni.lu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-Fluoro-1,4-dimethoxybenzene, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 8. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijsr.net [ijsr.net]
- 10. ossila.com [ossila.com]
- 11. 1,4-Difluoro-2,5-dimethoxybenzene, 97%, Thermo Scientific 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [physical properties of 1,4-Difluoro-2,5-dimethoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174104#physical-properties-of-1-4-difluoro-2-5-dimethoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com